3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one
Overview
Description
3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by its complex structure, which includes a quinazolinone core and a substituted phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one typically involves multiple steps, starting with the preparation of the substituted phenoxyethyl intermediate. This intermediate is then coupled with a quinazolinone derivative under specific reaction conditions. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxyethyl group.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions to link the phenoxyethyl group with the quinazolinone core.
Cyclization: Formation of the quinazolinone ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the phenoxyethyl group to corresponding oxides.
Reduction: Reduction of the quinazolinone core to form dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]quinazolin-4-one
- 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-2-one
- 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-6-one
Uniqueness
The uniqueness of 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c1-11-8-13(18)16(14(19)9-11)23-7-6-21-10-20-15-5-3-2-4-12(15)17(21)22/h2-5,8-10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODJRYPXLSLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN2C=NC3=CC=CC=C3C2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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